Enantiomeric Purity: H-Ser-OEt.HCl vs. Racemic DL-Serine Ethyl Ester Hydrochloride
H-Ser-OEt.HCl is supplied with quantifiable chiral purity specifications that differentiate it from the racemic DL-form (CAS 3940-27-0). Commercial L-Ser-OEt.HCl achieves chiral purity of ≥99.5% , with the D-enantiomer impurity controlled to <0.6% as verified by silver titration and specific rotation measurement ([α]20/D = −4.4° ± 0.5°, c=2 in H2O) . In contrast, the DL-form contains equimolar D- and L-enantiomers, rendering it unsuitable for applications requiring stereochemical fidelity.
| Evidence Dimension | Chiral purity / Enantiomeric excess |
|---|---|
| Target Compound Data | ≥99.5% (chiral purity), D-enantiomer <0.6% |
| Comparator Or Baseline | DL-Serine ethyl ester hydrochloride (CAS 3940-27-0): racemic mixture, 0% ee |
| Quantified Difference | >99% enantiomeric excess for L-form vs. 0% ee for DL-form |
| Conditions | Chiral purity specification by silver titration and specific rotation; c=2 in H2O, 20°C |
Why This Matters
For peptide synthesis where stereochemical configuration determines biological activity, >99.5% chiral purity eliminates the 50% inactive/undesired stereoisomer present in the DL-form.
